4'-O-beta-D-glucosyl-cis-p-coumaric acid

Overview

Description

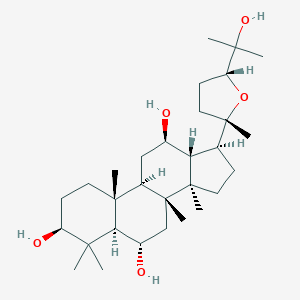

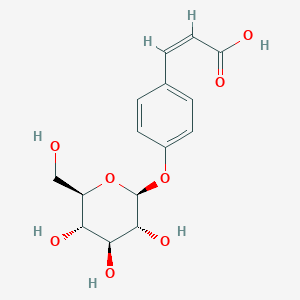

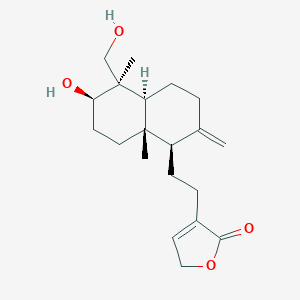

4’-O-beta-D-glucosyl-cis-p-coumaric acid is a flavonol glycoside . It is a natural product extracted from Nelumbo nucifera Gaertn . The molecular formula is C15H18O8 , with an average mass of 326.299 Da .

Molecular Structure Analysis

The molecular structure of 4’-O-beta-D-glucosyl-cis-p-coumaric acid includes a total of 42 bonds. There are 24 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-O-beta-D-glucosyl-cis-p-coumaric acid include a density of 1.5±0.1 g/cm3, boiling point of 631.4±55.0 °C at 760 mmHg, and a flash point of 236.4±25.0 °C . It also has a polar surface area of 137 Å2 .Scientific Research Applications

Pharmacology: Inhibition of CYP3A4 Enzyme

4-O-beta-Glucopyranosyl-cis-coumaric acid exhibits a moderate inhibitory effect on the cytochrome P450 enzyme CYP3A4 . This enzyme is responsible for the metabolism of approximately half of all drugs, and its inhibition can lead to significant drug-drug interactions. The compound’s anti-competitive inhibition type suggests potential applications in studying drug metabolism and developing new pharmacological strategies.

Glycobiology Research

This compound can assist researchers in the field of glycobiology . Glycobiology is the study of the structure, function, and biology of carbohydrates, also known as glycans, which are present in every living organism. The compound’s specific interactions with glycan-related processes make it a valuable tool for exploring cellular communication, immunity, and pathogenesis.

Anti-Inflammatory Properties

4-O-beta-Glucopyranosyl-cis-coumaric acid has been used for its inhibitory effect on lipopolysaccharide-induced nitric oxide production . This suggests potential applications in the study of inflammation and the development of anti-inflammatory drugs, as excessive nitric oxide production is associated with various inflammatory conditions.

Natural Product Isolation

The compound is a natural product isolated from Nelumbo nucifera Gaertn . It can be used in research focused on the extraction and characterization of bioactive compounds from plants. This application is crucial for discovering new drugs and understanding plant biochemistry.

properties

IUPAC Name |

(Z)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFYQZQUAULRDF-LSSWKVNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-O-beta-D-glucosyl-cis-p-coumaric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-O-beta-Glucopyranosyl-cis-coumaric acid in the context of Plumeria rubra cv. acutifolia (PRCA)?

A1: 4-O-beta-Glucopyranosyl-cis-coumaric acid is identified as a key chemical marker for distinguishing PRCA from its common adulterants, Plumeria rubra (PR) and Plumeria rubra var. alba (PRVA). [] This distinction is crucial for quality control and authentication of PRCA, a significant component of herbal tea in China. The study highlights the compound's potential in developing reliable methods for preventing adulteration and ensuring the quality of PRCA products. []

Q2: How does 4-O-beta-Glucopyranosyl-cis-coumaric acid contribute to the potential antidiabetic properties of Rhus parviflora?

A2: While the provided research does not directly investigate the antidiabetic mechanism of 4-O-beta-Glucopyranosyl-cis-coumaric acid, it highlights the compound as one of the key phytoconstituents in Rhus parviflora. [] This study suggests that Rhus parviflora exhibits antidiabetic potential due to the presence of specific biomarkers, including 4-O-beta-Glucopyranosyl-cis-coumaric acid. Further research is needed to elucidate the specific role and mechanism of action of this compound in the context of diabetes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

![methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate](/img/structure/B149806.png)

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)